Oxidative Stability vs. Phenylboronic Acid
2-Carboxyphenylboronic acid (2-CPBA), which exists predominantly as the cyclized benzoxaborolone adduct, exhibits a 10⁴-fold (10,000×) greater stability toward oxidative deboronation when compared directly to unsubstituted phenylboronic acid (PBA) and benzoxaborole (BL) scaffolds [1]. The stereoelectronic effects within the oxaborolone ring destabilize the oxidation transition state by reducing electron donation from the cyclic oxygen to the developing p-orbital on boron, accounting for the four-order-of-magnitude stability gain [2]. This stability advantage is maintained even when electron-donating or electron-withdrawing substituents are introduced on the aromatic ring, with substituent effects causing less than a 10²-fold modulation in oxidation rate [1].
| Evidence Dimension | Relative oxidative stability (resistance to deboronation) |
|---|---|
| Target Compound Data | 10⁴-fold greater stability than PBA/BL (10000× baseline) |
| Comparator Or Baseline | Phenylboronic acid (PBA) and benzoxaborole (BL): baseline = 1× |
| Quantified Difference | 10,000-fold enhancement |
| Conditions | Experimental and computational analysis of borolactone stereoelectronic effects; substituent effect study across electron-donating and electron-withdrawing groups [1] |
Why This Matters
For medicinal chemistry and bioconjugation applications, oxidative deboronation is a primary failure mode for boronic acid-based therapeutics and probes; the 10⁴-fold stability improvement directly translates to extended functional lifetime in oxidizing biological environments.
- [1] Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. J Org Chem. 2025 Nov 19;90(48):16934–16940. doi: 10.1021/acs.joc.5c01467. View Source
- [2] Brian James Graham. Catalytic and Biological Applications of Benzoxaborolones. Massachusetts Institute of Technology, Department of Chemistry, 2021-09. View Source
